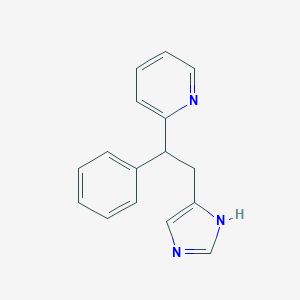
2-(2-(1H-Imidazol-4-yl)-1-phenylethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is a complex organic compound that features a pyridine ring substituted with an imidazole and phenylethyl group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological and chemical properties. The presence of both pyridine and imidazole rings in its structure makes it a valuable molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with an imidazole derivative under controlled conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts .
化学反応の分析
Types of Reactions
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce imidazoline derivatives .
科学的研究の応用
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in metal coordination complexes.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism by which Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- exerts its effects involves interactions with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The pyridine ring can participate in π-π stacking interactions, which are important in drug-receptor binding .
類似化合物との比較
Similar Compounds
- Pyridine, 2-(2-(1H-imidazol-4-yl)-1-methylethyl)-
- Pyridine, 2-(2-(1H-imidazol-4-yl)-1-ethyl)-
- Pyridine, 2-(2-(1H-imidazol-4-yl)-1-propyl)-
Uniqueness
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is unique due to the presence of a phenylethyl group, which enhances its lipophilicity and potential for crossing biological membranes. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .
特性
CAS番号 |
122027-55-8 |
|---|---|
分子式 |
C16H15N3 |
分子量 |
249.31 g/mol |
IUPAC名 |
2-[2-(1H-imidazol-5-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H15N3/c1-2-6-13(7-3-1)15(10-14-11-17-12-19-14)16-8-4-5-9-18-16/h1-9,11-12,15H,10H2,(H,17,19) |
InChIキー |
LSWUZXAGBNEFTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3 |
正規SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3 |
同義語 |
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















